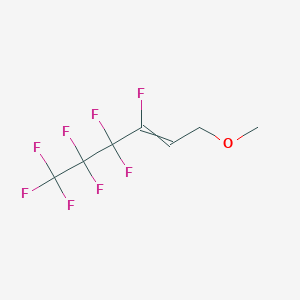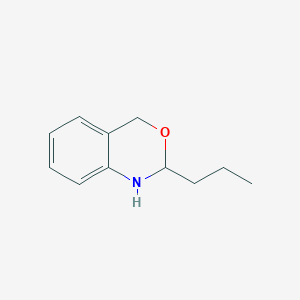![molecular formula C21H21NO6 B14357829 [1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 90996-12-6](/img/structure/B14357829.png)
[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques to ensure the final product’s purity.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring of the indole core.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives .
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, indole derivatives are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures .
作用机制
The mechanism of action of [1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The methoxy and dimethoxybenzoyl groups can interact with enzymes and receptors, modulating their activity. The indole core can participate in various biochemical pathways, influencing cellular processes .
相似化合物的比较
3,4-Dimethoxybenzoic acid: Shares the dimethoxybenzoyl group but lacks the indole core.
Indole-3-acetic acid: Contains the indole core but lacks the methoxy and dimethoxybenzoyl groups.
属性
CAS 编号 |
90996-12-6 |
|---|---|
分子式 |
C21H21NO6 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
2-[1-(3,4-dimethoxybenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO6/c1-12-15(11-20(23)24)16-10-14(26-2)6-7-17(16)22(12)21(25)13-5-8-18(27-3)19(9-13)28-4/h5-10H,11H2,1-4H3,(H,23,24) |
InChI 键 |
OWWFSGKGHLITBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)OC)OC)C=CC(=C2)OC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


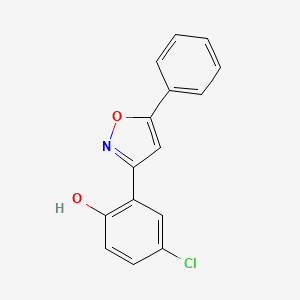
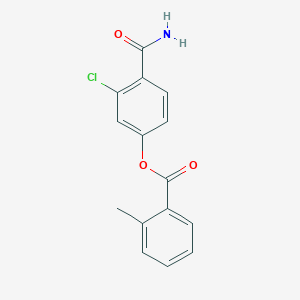

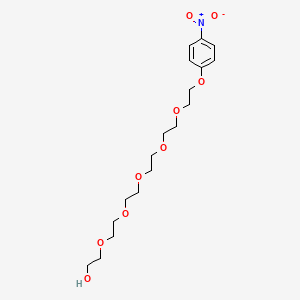
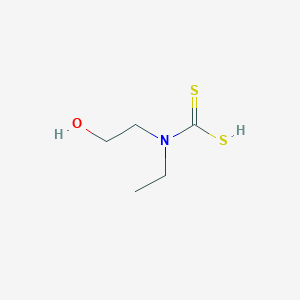
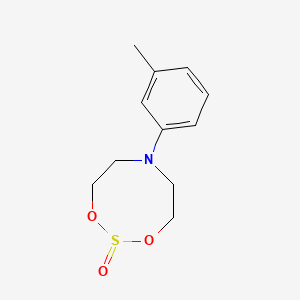
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
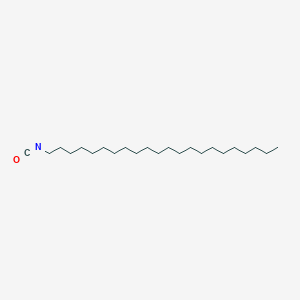
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
